REACTION_CXSMILES
|
[NH2:1][C:2]1[NH:6][N:5]=[C:4]2[C:7]([CH3:18])([CH3:17])[N:8]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:9][C:3]=12.C(N(CC)C(C)C)(C)C.Cl[C:29]([O:31][CH2:32][CH3:33])=[O:30]>C1COCC1.CCOC(C)=O>[NH2:1][C:2]1[N:6]([C:29]([O:31][CH2:32][CH3:33])=[O:30])[N:5]=[C:4]2[C:7]([CH3:18])([CH3:17])[N:8]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:9][C:3]=12
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Name
|
|
Quantity
|
15 g
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Type
|
reactant
|
Smiles
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NC1=C2C(=NN1)C(N(C2)C(=O)OC(C)(C)C)(C)C
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Name
|
|
Quantity
|
150 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
50 mL
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Type
|
reactant
|
Smiles
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C(C)(C)N(C(C)C)CC
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Name
|
|
Quantity
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4.65 mL
|
Type
|
reactant
|
Smiles
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ClC(=O)OCC
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Name
|
|
Quantity
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1 L
|
Type
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solvent
|
Smiles
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CCOC(=O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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washed with water
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Type
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DRY_WITH_MATERIAL
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Details
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with brine, dried over sodium sulfate
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Type
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CUSTOM
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Details
|
evaporated
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Type
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CUSTOM
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Details
|
The crude product was purified by flash chromatography (hexane/EtOAc 2/8)
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Name
|
|
Type
|
product
|
Smiles
|
NC1=C2C(=NN1C(=O)OCC)C(N(C2)C(=O)OC(C)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.3 g | |
YIELD: PERCENTYIELD | 38% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |